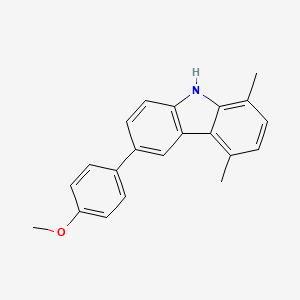
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is a carbazole derivative. Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a five-membered nitrogen-containing ring . The methoxyphenyl and dimethyl groups suggest that this compound may have unique properties compared to other carbazole derivatives.
Synthesis Analysis
While the specific synthesis process for “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” is not available, carbazole derivatives are often synthesized through multi-step processes involving coupling reactions .
Molecular Structure Analysis
The molecular structure of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Carbazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole” would likely be determined using a combination of experimental techniques and computational methods .
Applications De Recherche Scientifique
Antitumor Properties
Research has highlighted the synthesis and evaluation of various carbazole derivatives, including those structurally related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," for their promising antitumor properties. A study by Jasztold-Howorko et al. (1994) demonstrated the high cytotoxicity of 9-hydroxylated compounds against cultured cells, indicating significant potential for cancer treatment. Another investigation by Guillonneau et al. (1999) synthesized analogues of antitumor drugs modified at the 9, 10, or 11 position of a similar compound, showing improved therapeutic indices in leukemia and melanoma models.
Photophysical Characterization
The solution phase photophysics of carbazole derivatives was explored by Ghosh et al. (2013), who synthesized two new fluorophores from derivatives of tetrahydro-1H-carbazol-1-one. Their study revealed these compounds' sensitivity to solvent polarity, showcasing their potential in photophysical applications.
Antimicrobial Activity
Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, including structures related to the compound of interest, demonstrating significant antimicrobial activities against several strains of microbes. This highlights the compound's potential use in developing new antimicrobial agents (Noolvi et al., 2016).
Electrochromic Properties
The electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including derivatives related to "6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole," have been investigated. These studies, such as the one by Hsiao and Hsueh (2015), focus on the synthesis of soluble and well-defined copolymers showing high redox-activity and strong color changes upon electro-oxidation, suitable for electrochromic applications.
Solar Cell Applications
Degbia et al. (2014) synthesized new organic hole transporting materials based on 3,6-disubstituted 9H-carbazole-3,6-diamine derivatives, demonstrating their effectiveness in solid-state dye-sensitized solar cells. The introduction of methoxy groups improved the photovoltaic conversion efficiency, indicating the utility of such compounds in enhancing solar cell performance (Degbia et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-13-4-5-14(2)21-20(13)18-12-16(8-11-19(18)22-21)15-6-9-17(23-3)10-7-15/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMYHWJMJXFGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)C4=CC=C(C=C4)OC)NC2=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-1,4-dimethyl-9H-carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

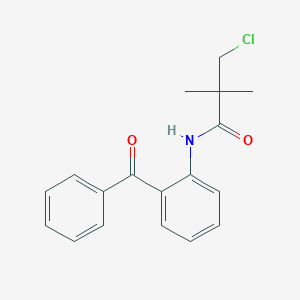
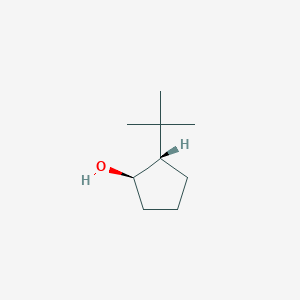
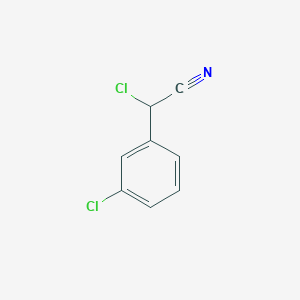

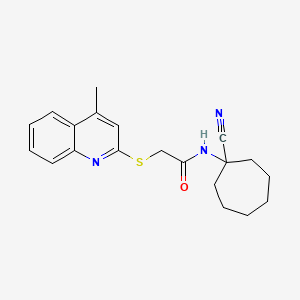


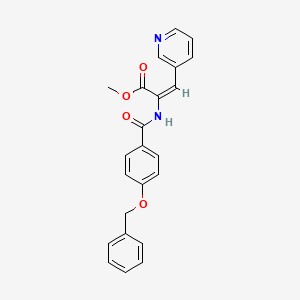
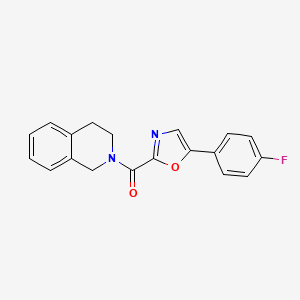
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B2878488.png)
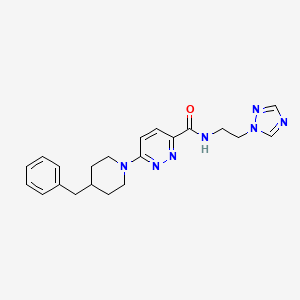
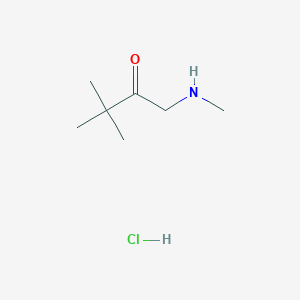
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)